molecular formula C19H20FNO3 B6940562 2-ethoxy-3-fluoro-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

2-ethoxy-3-fluoro-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B6940562
M. Wt: 329.4 g/mol
InChI Key: AALIEODUMPLQKG-UHFFFAOYSA-N
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Description

2-ethoxy-3-fluoro-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with ethoxy, fluoro, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3-fluoro-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 2-ethoxy-3-fluorobenzoic acid with an appropriate amine, such as 5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

  • Substitution Reactions: : The ethoxy and fluoro substituents are introduced via nucleophilic substitution reactions. For example, the ethoxy group can be introduced by reacting the benzamide with ethyl iodide in the presence of a base like potassium carbonate.

  • Hydroxylation: : The hydroxy group on the naphthalene ring can be introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group on the naphthalene ring can undergo oxidation to form a ketone or quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or borane.

  • Substitution: : The fluoro and ethoxy groups can participate in nucleophilic substitution reactions. For example, the fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, borane.

    Substitution: Ethyl iodide, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Ketone or quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-ethoxy-3-fluoro-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the hydroxy and fluoro groups can enhance binding affinity and specificity to biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential anti-inflammatory, anti-cancer, or neuroprotective properties. The structural features of the compound may allow it to interact with specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-3-fluoro-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxy and fluoro groups could enhance its binding affinity through hydrogen bonding or hydrophobic interactions, while the hydroxy group could participate in catalytic or signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-3-fluoro-N-(4-hydroxyphenyl)benzamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

    2-ethoxy-3-fluoro-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide: Similar structure but with a methoxy group instead of a hydroxy group.

    2-ethoxy-3-chloro-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

The unique combination of ethoxy, fluoro, and hydroxy groups in 2-ethoxy-3-fluoro-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in the design of new materials or therapeutic agents with enhanced performance or specificity.

Properties

IUPAC Name

2-ethoxy-3-fluoro-N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-2-24-18-14(8-3-9-15(18)20)19(23)21-16-10-4-7-13-12(16)6-5-11-17(13)22/h3,5-6,8-9,11,16,22H,2,4,7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALIEODUMPLQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1F)C(=O)NC2CCCC3=C2C=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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